N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.
Molecular Formula: C17H15N5O
Molecular Weight: 293.33 g/mol
CAS Number: 20873-19-2
The compound features a complex pyrazolo[3,4-b]pyridine structure known for its ability to interact with various biological targets. The presence of the furan moiety and the carboxamide group enhances its solubility and biological activity.
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer activity. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound has shown promising results in preclinical models against several cancer types, suggesting a potential for development as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. For instance, it has demonstrated significant activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways . This suggests that the compound may also possess anti-inflammatory properties alongside its anticancer effects.
The biological activity of this compound is attributed to its ability to bind to specific protein targets within cells. This binding can disrupt normal cellular processes, leading to apoptosis in cancer cells while potentially sparing normal cells due to selective targeting mechanisms .
Synthesis Methods
Recent advances in synthetic strategies have facilitated the production of this compound. Microwave-assisted synthesis and other innovative methods have improved yields and reduced reaction times significantly .
Synthesis Method | Yield (%) | Reaction Time (hrs) |
---|---|---|
Microwave-assisted | 85 | 2 |
Conventional heating | 60 | 6 |
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Enzyme Inhibition
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-12-16-17(24)15(19(25)21-10-14-8-5-9-26-14)11-20-18(16)23(22-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJMRUXVEKNXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.